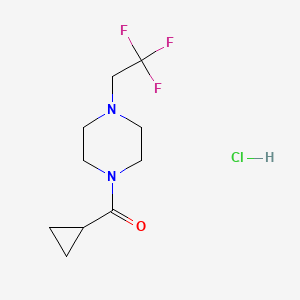

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Description

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyclopropyl group, a trifluoroethyl group, and a piperazine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name |

cyclopropyl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-14-3-5-15(6-4-14)9(16)8-1-2-8;/h8H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFRIGYGWLTKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride typically involves the reaction of cyclopropylcarbonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe in various biological assays.

Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in viral replication or bacterial cell wall synthesis, thereby exerting its antiviral or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

- Cyclopropyl(piperazin-1-yl)methanone hydrochloride

- Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone

Uniqueness

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it more effective in various applications compared to its analogs .

Biological Activity

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H15F3N2O

- Molecular Weight : 236.24 g/mol

- CAS Number : 49718383

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further development in treating infections.

- Anticancer Potential : There is evidence suggesting that it may possess anticancer properties. Studies have shown that derivatives of piperazine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects in vitro .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances binding affinity to certain receptors and enzymes, which may modulate various biological processes. This mechanism is crucial for its potential therapeutic effects .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of cyclopropyl derivatives against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

- Cytotoxicity in Cancer Models : In vitro studies on FaDu hypopharyngeal tumor cells showed that cyclopropyl derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin. The compounds induced apoptosis through mechanisms involving cell cycle arrest and activation of caspases .

Data Table: Summary of Biological Activities

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Detailed studies to elucidate the specific pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to enhance potency and selectivity against targeted diseases.

Q & A

Q. What are the key steps for synthesizing cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

Piperazine Functionalization : Reacting piperazine with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the trifluoroethyl group .

Cyclopropane Ring Formation : Coupling the functionalized piperazine with a cyclopropane carbonyl chloride derivative via nucleophilic acyl substitution.

Salt Formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt .

Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropyl, trifluoroethyl, and piperazine moieties. For example, the cyclopropyl group shows characteristic signals at δ 1.0–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.12) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities, particularly for chiral intermediates .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported IC₅₀ values for this compound’s receptor-binding affinity?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., sigma receptor vs. α1-adrenoceptor binding) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or ligand concentrations .

- Solubility Effects : Poor aqueous solubility of the hydrochloride salt can skew results. Pre-solubilize in DMSO (<0.1% v/v) and validate with parallel controls .

- Data Normalization : Use internal standards (e.g., haloperidol for sigma receptors) to calibrate activity measurements .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopropane ring to reduce oxidative metabolism .

- Prodrug Design : Mask the piperazine nitrogen with a labile protecting group (e.g., acetyl) to enhance bioavailability .

- In Vitro Screening : Use liver microsome assays (human/rat) to identify major metabolites and guide SAR optimization .

Q. What methodologies are effective for analyzing its thermal stability and phase transitions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~200°C for the hydrochloride salt) .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions (e.g., endothermic peak at 180–185°C) .

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability under varying humidity .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral cyclopropane moiety?

Methodological Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP) during cyclopropane formation to favor the desired enantiomer .

- Circular Dichroism (CD) : Confirm optical activity post-synthesis, with specific Cotton effects correlating to absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.